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Compound of Interest

Compound Name: Kpc-2-IN-1

cat. No.: B12396407

An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of Kpc-2-IN-1

Introduction

Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the Klebsiella pneumoniae
carbapenemase-2 (KPC-2) enzyme.[1] The emergence of KPC-2, a class A serine [3-
lactamase, represents a significant threat to public health by conferring bacterial resistance to a
broad spectrum of 3-lactam antibiotics, including the "last-resort" carbapenems.[2][3][4] KPC-2-
IN-1 is designed to counteract this resistance mechanism, restoring the efficacy of conventional
antibiotics. This guide provides a comprehensive overview of the chemical properties,
mechanism of action, and experimental evaluation of Kpc-2-IN-1 for researchers, scientists,
and drug development professionals.

Core Chemical Properties of Kpc-2-IN-1

Kpc-2-IN-1 is a triazole-substituted phenylboronic acid derivative.[1] Its chemical and physical
properties are summarized in the table below.
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Property Data Reference
Chemical Name Kpc-2-IN-1 [1]
Description Boronic acid derivative [1]
Molecular Formula C13H12BNs02S [1]
Molecular Weight 285.13 g/mol [1]
CAS Number 2232877-85-7 [1]

OB(C1=CC=CC(CN2N=NC(C3
SMILES [1]
=CSC=C3)=C2)=C1)0

Mechanism of Action: Inhibition of KPC-2

The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered (-
lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This
enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-
binding proteins (PBPSs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

o Acylation: The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a
nucleophilic attack on the (-lactam ring, forming a covalent acyl-enzyme intermediate.[3]

o Deacylation: A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acyl-
enzyme intermediate, releasing the inactivated antibiotic and regenerating the active
enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent
carbapenemase activity.[3][6]

Kpc-2-IN-1 acts as a transition-state analog. The boronic acid moiety is key to its inhibitory
function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active
site. This interaction mimics the tetrahedral transition state of -lactam hydrolysis, effectively
blocking the enzyme's active site and preventing it from binding to and hydrolyzing [3-lactam
antibiotics.[7]
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Figure 1: Mechanism of KPC-2 inhibition by Kpc-2-IN-1.

Quantitative Data and In Vitro Efficacy

Kpc-2-IN-1 demonstrates high potency against its target enzyme and significant synergistic
effects when combined with 3-lactam antibiotics against resistant bacterial strains.
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Enzyme Inhibition

The inhibitory potential of Kpc-2-IN-1 against purified KPC-2 enzyme is quantified by its
inhibition constant (Ki).

Compound Target Ki (M) Reference

Kpc-2-IN-1 KPC-2 0.032 [1]

Antibiotic Synergy

When used in combination with antibiotics, Kpc-2-IN-1 effectively restores their activity against
KPC-2-producing E. coli. The following table summarizes the reduction in the Minimum
Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b12396407?utm_src=pdf-body
https://www.medchemexpress.com/kpc-2-in-1.html
https://www.benchchem.com/product/b12396407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Fold

MIC
] . Kpc-2-IN-  MIC with Increase
Organism o without o . Referenc
. Antibiotic . 1 Conc. Inhibitor in
Strains Inhibitor

(ug/mL) (ug/mL) Suscepti
(ng/mL)

bility

E. coli
BL21
(DE3)
(KPC-2)

Cefotaxime 16 50 <0.03 ~512 [1]

E. coli

BL21 Meropene
(DE3) m
(KPC-2)

>64 50 <0.06 >1000 [1]

E. coli
NCTC
10418
(KPC-2)

Cefotaxime 16 50 <0.03 ~512 [1]

E. coli

NCTC Meropene
10418 m
(KPC-2)

>64 50 <0.06 >1000 [1]

Cell Viability

Kpc-2-IN-1 is well-tolerated in human cell lines, indicating a favorable preliminary safety profile.
[1] A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours
at concentrations of 5 and 50 pg/mL.[8]

Experimental Protocols

The evaluation of Kpc-2-IN-1 involves standard microbiological and biochemical assays.

Protocol 1: Determination of Enzyme Inhibition Constant

(Ki)
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This protocol outlines a general method for determining the Ki value of an inhibitor against
KPC-2 using a chromogenic substrate like nitrocefin.

e Reagents and Materials:

o

Purified KPC-2 (3-lactamase enzyme.

[¢]

Nitrocefin (reporter substrate).

[e]

Kpc-2-IN-1 dissolved in DMSO.

[e]

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

(¢]

96-well microplate and spectrophotometer.
e Procedure:
1. Prepare serial dilutions of Kpc-2-IN-1 in the assay buffer.

2. In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the
different inhibitor concentrations.

3. Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a
constant temperature (e.g., 25°C).

4. Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

5. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in
absorbance at 486 nm over time.

6. Calculate the initial velocity (Vo) for each inhibitor concentration.

7. Determine the ICso value by plotting the enzyme activity against the logarithm of the
inhibitor concentration.

8. Calculate the Ki value using the Cheng-Prusoff equation, Ki = ICso / (1 + [S]/Km), where [S]
is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
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Protocol 2: Antibiotic Synergy Testing (MIC Reduction
Assay)

This protocol determines the ability of Kpc-2-IN-1 to potentiate the activity of a 3-lactam
antibiotic against a KPC-2-producing bacterial strain.

o Reagents and Materials:

[¢]

KPC-2-expressing E. coli strain (e.g., BL21 DE3).

o

Cation-adjusted Mueller-Hinton Broth (CAMHB).

o

B-lactam antibiotic stock solution (e.g., cefotaxime).

o

Kpc-2-IN-1 stock solution.

[¢]

96-well microplates.
e Procedure:

1. Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL) and
dilute it to a final concentration of ~5 x 10> CFU/mL in the test wells.

2. In a 96-well plate, perform a two-fold serial dilution of the B-lactam antibiotic in CAMHB.

3. Add a fixed, sub-inhibitory concentration of Kpc-2-IN-1 (e.g., 5 or 50 ug/mL) to each well
of a corresponding set of antibiotic dilutions.[1]

4. A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.
5. Add the standardized bacterial inoculum to all wells.
6. Incubate the plates at 37°C for 16-20 hours.[1]

7. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits
visible bacterial growth.
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8. Compare the MIC of the antibiotic with and without Kpc-2-IN-1 to calculate the fold-
potentiation.
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Figure 2: Experimental workflow for an MIC reduction synergy assay.

Conclusion

Kpc-2-IN-1 is a highly effective inhibitor of the KPC-2 B-lactamase, a critical driver of antibiotic
resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the
enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity
of B-lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of E.
coli.[1] The well-defined chemical properties, clear mechanism of action, and strong preclinical
data make Kpc-2-IN-1 a promising lead compound for the development of next-generation 3-
lactamase inhibitors to combat multidrug-resistant bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Kpc-2-IN-1 chemical properties]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b12396407#kpc-2-in-1-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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